molecular formula C16H15NO2 B4843870 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one

Cat. No. B4843870
M. Wt: 253.29 g/mol
InChI Key: VMWLDTROZUFXDI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one, also known as HPPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to protect against oxidative stress and improve cognitive function.

Mechanism of Action

The mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one involves its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to inhibit the activity of COX-2, MMP-9, and VEGF, which are involved in cancer cell growth and angiogenesis. It also inhibits the activation of NF-κB, which is involved in the regulation of pro-inflammatory cytokines. In neurodegenerative diseases, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to protect against oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Biochemical and Physiological Effects:
3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and induce apoptosis in cancer cells. It also protects against oxidative stress and improves cognitive function in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases. However, one limitation is that the synthesis method for 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is complex and requires multiple steps, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one. One direction is to explore its potential applications in other fields such as cardiovascular diseases and diabetes. Another direction is to optimize the synthesis method for 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the mechanism of action of 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one and its potential side effects.
Conclusion:
In conclusion, 3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has shown promising results in various fields of scientific research. Its ability to inhibit various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative diseases make it a potential candidate for the development of new therapies. Further research is needed to explore its full potential and optimize its synthesis method.

properties

IUPAC Name

(E)-3-(2-hydroxyanilino)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-6-8-13(9-7-12)15(18)10-11-17-14-4-2-3-5-16(14)19/h2-11,17,19H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWLDTROZUFXDI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[(2-hydroxyphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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